This compound can be categorized under the class of amines, specifically as a substituted amine due to the presence of nitrogen within its structure. It also contains a sulfonyl group, which contributes to its chemical reactivity and potential biological activity. The classification of such compounds often involves understanding their functional groups and molecular structure, which influence their properties and applications in various fields, including pharmaceuticals and agrochemicals .
The synthesis of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Each step requires careful control of reaction conditions such as temperature, solvent, and reaction time to ensure high yields and purity of the final product.
The molecular formula for 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride is CHClNOS. The structure consists of:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances that are crucial for understanding its reactivity and interactions.
The chemical reactivity of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride can be explored through various reactions:
These reactions are significant for potential modifications of the compound to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action for 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride would depend on its specific biological targets. As an amine derivative, it may interact with various receptors or enzymes:
Understanding these interactions requires detailed studies involving pharmacological assays and molecular modeling techniques to predict binding affinities and effects on biological systems.
The physical properties of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride include:
Chemical properties include:
These properties are crucial for determining storage conditions and potential applications in various formulations.
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride has potential applications in several scientific fields:
Further research into its biological activities could reveal additional therapeutic uses or mechanisms that could be exploited for drug development purposes.
The development of 2-(morpholin-4-ylsulfonyl)ethylamine dihydrochloride represents a strategic advancement in antimycobacterial drug discovery. This compound emerged from systematic structure-activity relationship (SAR) studies focused on 2,4-disubstituted pyridine derivatives during the early 2020s, when researchers sought novel chemotypes against drug-resistant tuberculosis [2]. Its discovery timeline coincides with critical efforts to address the global tuberculosis crisis, where multidrug-resistant strains (MDR-TB) demonstrated alarming resistance to first-line therapeutics like rifampicin and isoniazid [5]. Medicinal chemists specifically incorporated the morpholine sulfonyl moiety to enhance target binding affinity while improving physicochemical properties critical for intracellular penetration [1] [2].
The compound’s optimization pathway originated from earlier cycloalkyloaminothiosemicarbazide derivatives, where morpholine-containing analogs demonstrated superior antimycobacterial potency below 1 μg/mL concentrations [2]. This inspired further structural refinements, culminating in the synthesis of this dihydrochloride salt form to improve aqueous solubility and bioavailability. By 2022, this compound class had demonstrated significant bactericidal activity against Mycobacterium tuberculosis within human macrophages—a crucial breakthrough given tuberculosis bacilli's ability to evade conventional antibiotics through intracellular residence and biofilm formation [2].
Table 1: Key Milestones in the Compound's Development Timeline
Time Period | Research Phase | Significant Findings |
---|---|---|
Pre-2020 | Lead Identification | Cycloalkyloaminothiosemicarbazides with morpholine rings showed sub-μg/mL activity against M. tuberculosis [2] |
2020-2022 | Derivative Optimization | 2,4-Disubstituted pyridines with morpholinylsulfonyl groups demonstrated enhanced intracellular penetration [2] |
2022-Present | Mechanistic Validation | Genome-wide sequencing revealed target engagement with mycobacterial efflux systems [2] |
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride (molecular formula: C₁₂H₂₁Cl₂N₃O₃S) features three strategically integrated structural components that synergistically enhance its biological profile. The core architecture consists of:
The compound’s structural identity is unambiguously defined by its Canonical SMILES (Cl.Cl.O=S(=O)(CCNCc1ccccn1)N1CCOCC1) and InChIKey (NDLCJNXQSRNKKB-UHFFFAOYSA-N), with the morpholine ring adopting a chair conformation that minimizes steric hindrance [1]. X-ray crystallography of analogous compounds confirms the sulfonamide group’s tetrahedral geometry facilitates hydrogen bonding with biological targets—a feature critical for inhibiting mycobacterial efflux pumps [2].
Table 2: Structural Components and Their Pharmaceutical Functions
Structural Feature | Molecular Properties | Biological Significance |
---|---|---|
Pyridin-2-ylmethyl group | Aromatic system with H-bond accepting nitrogen | Facilitates π-stacking interactions with bacterial targets [5] |
Sulfonethylamine linker (-CH₂-CH₂-SO₂-) | Polar, conformationally restricted spacer | Enhances solubility while providing structural rigidity [1] |
Morpholine ring | Saturated heterocycle with O and N atoms | Modulates lipophilicity and membrane permeability [3] |
Dihydrochloride salt | Ionic form, molecular weight 358.28 g/mol | Improves crystallinity and aqueous solubility [1] |
This compound exemplifies contemporary strategies in overcoming antimicrobial resistance through dual-target engagement. Recent studies demonstrate its efficacy against both intracellular mycobacteria and biofilm-embedded bacilli—two therapeutic challenges impervious to conventional antibiotics [2]. The compound achieves this through a multipronged mechanism: disruption of bacterial cell division machinery and inhibition of the MmpS5-MmpL5 efflux system, a known mediator of bedaquiline resistance in tuberculosis [2]. Proteomic analyses reveal treatment upregulates 15 virulence-related proteins in M. tuberculosis, suggesting precise target engagement distinct from first-line drugs [2].
In the context of molecular hybridization paradigms, this compound merges pharmacophoric elements from established antitubercular scaffolds:
Significantly, the compound’s design aligns with computational ADME predictions for high gastrointestinal absorption, positioning it as an oral therapeutic candidate [2]. Current research explores structural analogs as adjuvants to bedaquiline regimens, leveraging synergistic efflux pump inhibition to overcome multidrug resistance. This strategic application represents a paradigm shift from direct bactericidal activity toward resistance modulation in next-generation tuberculosis therapeutics [2].
Table 3: Research Applications in Modern Drug Discovery
Application Domain | Experimental Findings | Significance |
---|---|---|
Intracellular Pathogen Targeting | Bactericidal activity against M. tuberculosis within human macrophages [2] | Overcomes limitation of extracellular-only antibiotics |
Biofilm Eradication | Significant activity against biofilm-forming tubercle bacilli [2] | Addresses persistent infections resistant to standard treatments |
Resistance Reversal | Selection of mmpR5 mutants confers cross-resistance to bedaquiline [2] | Validates efflux pump mechanism and supports combination therapy |
Proteomic Modulation | Induces 15 virulence-related proteins in M. tuberculosis [2] | Reveals novel mechanism distinct from conventional antibiotics |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9